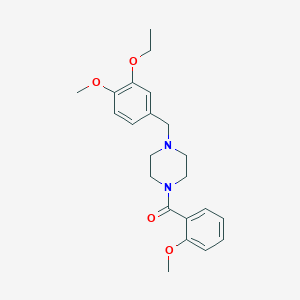
1-(3-Ethoxy-4-methoxybenzyl)-4-(2-methoxybenzoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Ethoxy-4-methoxybenzyl)-4-(2-methoxybenzoyl)piperazine is a complex organic compound that features a piperazine ring substituted with ethoxy and methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethoxy-4-methoxybenzyl)-4-(2-methoxybenzoyl)piperazine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzyl Intermediate: The starting material, 3-ethoxy-4-methoxybenzaldehyde, undergoes a condensation reaction with piperazine to form the benzyl intermediate.
Methanone Formation: The benzyl intermediate is then reacted with 2-methoxybenzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂).
Major Products
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, 1-(3-Ethoxy-4-methoxybenzyl)-4-(2-methoxybenzoyl)piperazine is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it valuable in drug discovery.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of certain enzymes or receptors, offering possibilities for the treatment of diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 1-(3-Ethoxy-4-methoxybenzyl)-4-(2-methoxybenzoyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The specific pathways involved depend on the target and the context of its use.
相似化合物的比较
Similar Compounds
- [4-(3-Methoxy-benzyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone
- [4-(3-Ethoxy-benzyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone
- [4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-hydroxy-phenyl)-methanone
Uniqueness
The presence of both ethoxy and methoxy groups in 1-(3-Ethoxy-4-methoxybenzyl)-4-(2-methoxybenzoyl)piperazine provides unique steric and electronic properties. These modifications can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs.
This detailed overview covers the essential aspects of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C22H28N2O4 |
|---|---|
分子量 |
384.5 g/mol |
IUPAC 名称 |
[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C22H28N2O4/c1-4-28-21-15-17(9-10-20(21)27-3)16-23-11-13-24(14-12-23)22(25)18-7-5-6-8-19(18)26-2/h5-10,15H,4,11-14,16H2,1-3H3 |
InChI 键 |
WHGDJTGBHXHHTB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3OC)OC |
规范 SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















